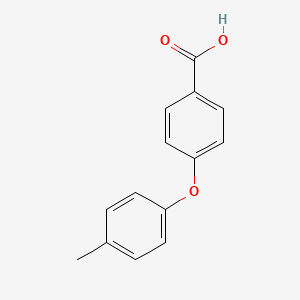

4-(4-Methylphenoxy)benzoic acid

説明

Significance and Research Context of Benzoic Acid Derivatives

Benzoic acid and its derivatives are a class of aromatic carboxylic acids that hold a significant position in both natural and synthetic chemistry. nih.gov Naturally present in various plants and animal tissues, these compounds serve as crucial intermediates in the biosynthesis of secondary metabolites. wikipedia.org In the realm of industrial and academic research, the versatility of the benzoic acid scaffold has led to its widespread application. The salts of benzoic acid, known as benzoates, are extensively used as antimicrobial preservatives in food, cosmetics, and pharmaceutical products, effectively inhibiting the growth of bacteria, molds, and yeasts. nih.govwikipedia.org

The functionalization of the benzene (B151609) ring allows for the creation of a vast library of derivatives with diverse chemical and biological properties. These derivatives are foundational in the synthesis of more complex molecules. nih.gov They are investigated for a range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. wikipedia.orgnih.gov For instance, certain derivatives have been explored for their potential to act as enzyme inhibitors or as agents in drug delivery systems. chemicalbook.comhmdb.ca In materials science, benzoic acid derivatives are utilized as building blocks for polymers, resins, and other industrial materials, valued for their chemical stability and reactivity. sigmaaldrich.com The ability to modify the core structure of benzoic acid makes its derivatives a subject of continuous research, aiming to discover new applications and optimize existing ones across various scientific disciplines. chemicalbook.com

Historical Perspective of Relevant Phenoxybenzoic Acid Research

The study of phenoxybenzoic acids, a specific subgroup of benzoic acid derivatives characterized by a phenoxy ether linkage, has historical roots in the development of synthetic organic chemistry. Early research into these compounds was often driven by the need for new intermediates in the chemical industry. A foundational method for synthesizing diaryl ethers, including phenoxybenzoic acids, is the Ullmann condensation, a reaction that involves the coupling of a phenol (B47542) with an aryl halide in the presence of a copper catalyst. This classic reaction has been a cornerstone for accessing these structures.

Another significant historical development in this area is the oxidation of phenoxytoluenes to produce the corresponding phenoxybenzoic acids. nist.gov Processes were developed that utilized transition metal catalysts, such as cobalt-based systems, to facilitate the oxidation of the methyl group on the toluene (B28343) ring to a carboxylic acid. nist.gov These oxidation methods were crucial for the industrial-scale production of phenoxybenzoic acids.

The initial interest in these compounds was largely due to their utility as precursors for other valuable chemicals. For example, 3-phenoxybenzoic acid became an important intermediate in the manufacture of pyrethroid insecticides, a major class of synthetic pesticides used in agriculture and public health. Similarly, other isomers have been explored as monomers for specialty polymers, where the rigid yet flexible ether linkage imparts desirable thermal and mechanical properties to the resulting materials. This historical work laid the groundwork for the more specialized research on specific substituted phenoxybenzoic acids seen today.

Scope and Objectives of Contemporary Research on 4-(4-Methylphenoxy)benzoic Acid

Contemporary research on this compound is highly focused and application-driven, primarily exploring its role as a specialized chemical intermediate and building block. A major objective of current studies is its utilization in polymer chemistry. The compound serves as a key monomer or additive in the synthesis of high-performance polymers, such as polyetheretherketone (PEEK). sigmaaldrich.com These materials are sought after in industries like aerospace and automotive for their exceptional thermal stability, mechanical strength, and resistance to chemical wear. sigmaaldrich.com

In the pharmaceutical field, this compound is investigated as a precursor for the synthesis of new biologically active molecules. sigmaaldrich.com Its structure is seen as a valuable scaffold for developing novel therapeutic agents, with research focusing on its potential incorporation into anti-inflammatory drugs. sigmaaldrich.com The unique arrangement of the methyl and carboxylic acid groups on the phenoxybenzoic acid backbone allows for structural modifications aimed at enhancing properties like solubility and bioavailability. sigmaaldrich.com

Compound Data

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | - |

| Synonyms | 4-(p-Tolyloxy)benzoic acid | |

| CAS Number | 21120-65-0 | sigmaaldrich.com |

| Molecular Formula | C₁₄H₁₂O₃ | |

| Molecular Weight | 228.24 g/mol | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 178-182 °C | sigmaaldrich.com |

Interactive Compound Identifier Data

| Identifier Type | Identifier | Source |

|---|---|---|

| InChI | 1S/C14H12O3/c1-10-2-6-12(7-3-10)17-13-8-4-11(5-9-13)14(15)16/h2-9H,1H3,(H,15,16) | sigmaaldrich.com |

| InChIKey | DCDYPMNXCDXNJZ-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES | Cc1ccc(Oc2ccc(cc2)C(O)=O)cc1 | sigmaaldrich.com |

| PubChem Substance ID | 24884431 | sigmaaldrich.com |

| MDL Number | MFCD01631893 | sigmaaldrich.com |

Structure

3D Structure

特性

IUPAC Name |

4-(4-methylphenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-10-2-6-12(7-3-10)17-13-8-4-11(5-9-13)14(15)16/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCDYPMNXCDXNJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80303263 | |

| Record name | 4-(4-Methylphenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21120-65-0 | |

| Record name | 21120-65-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157595 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-Methylphenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Methylphenoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes for 4-(4-Methylphenoxy)benzoic Acid

The construction of the this compound molecule can be approached through several advanced synthetic pathways, each with its own set of advantages and specific applications.

Nucleophilic Condensation Strategies

A primary method for synthesizing the diaryl ether core of this compound is through nucleophilic condensation reactions, most notably the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542). wikipedia.orgorganic-chemistry.org In a typical synthesis of a precursor to the target molecule, p-cresol (B1678582) is coupled with an aryl halide such as 4-chlorobenzonitrile (B146240) or 4-halobenzoic acid. nih.govpatsnap.com

The mechanism of the Ullmann condensation involves the in-situ formation of a copper(I) phenoxide, which then reacts with the aryl halide. wikipedia.org The reaction is typically carried out at elevated temperatures in polar, high-boiling solvents like N-methylpyrrolidone (NMP), nitrobenzene (B124822), or dimethylformamide (DMF). wikipedia.org Modern variations of the Ullmann ether synthesis may utilize soluble copper catalysts with ligands such as diamines or acetylacetonates (B15086760) to improve reaction conditions and yields. wikipedia.org

Another nucleophilic substitution approach is the Williamson ether synthesis. This method involves the deprotonation of a phenol using a strong base to form a more potent nucleophile, the phenoxide anion, which then displaces a halide from an aryl halide. libretexts.org

Oxidative Approaches to Carboxylic Acid Formation

Once the diaryl ether structure is established, oxidative methods are employed to introduce the carboxylic acid group. A common strategy involves the oxidation of a methyl group on the benzene (B151609) ring. For instance, an intermediate such as 1-(4-methylphenoxy)-4-methylbenzene can be oxidized to form this compound. This oxidation can be achieved using air or oxygen under pressure in an acidic medium, often with a transition metal and bromide catalyst system. google.com

Alternatively, the carboxylic acid can be generated from a nitrile precursor. The hydrolysis of 4-(4-methylphenoxy)benzonitrile provides a direct route to the final product. This transformation can be carried out under basic conditions using reagents like potassium hydroxide (B78521) in the presence of an oxidizing agent such as hydrogen peroxide. nih.gov

Multi-step Organic Synthesis Techniques

The synthesis of this compound is inherently a multi-step process, starting from readily available chemical building blocks. A common synthetic sequence begins with the formation of the diaryl ether linkage, followed by functional group manipulations to yield the final carboxylic acid.

One such pathway starts with the reaction of p-cresol and p-chlorobenzonitrile in the presence of a base to form 4-(4-methylphenoxy)benzonitrile. patsnap.comgoogle.com This nitrile intermediate is then hydrolyzed to the desired carboxylic acid. Another route involves the reaction of p-cresol with phthalide (B148349) to produce 2-(4-methyl-phenoxymethyl)benzoic acid, which can then be further modified. researchgate.net The synthesis of the key intermediate, 1-(4-methylphenoxy),4-phenoxybenzene, can be achieved through a nucleophilic condensation process using raw materials like phenol, p-cresol, and a para-dihalobenzene in a one-pot or two-step process. google.com

Application of Specific Reagents and Catalysts (e.g., Sodium Hydride, Thionyl Chloride, Aluminum Chloride, HBTU)

The success of these synthetic routes relies on the strategic use of specific reagents and catalysts.

Sodium Hydride (NaH): This strong base is frequently used in the Williamson ether synthesis to deprotonate the hydroxyl group of p-cresol. libretexts.orgfiveable.memasterorganicchemistry.commasterorganicchemistry.com The resulting p-cresoxide is a much more powerful nucleophile, readily attacking the aryl halide to form the diaryl ether linkage. The reaction typically involves adding sodium hydride to the alcohol to generate the alkoxide, which then reacts with the alkyl halide. masterorganicchemistry.com

Thionyl Chloride (SOCl₂): While not directly used to synthesize this compound itself, thionyl chloride is a crucial reagent for converting carboxylic acids into more reactive acyl chlorides. masterorganicchemistry.comchemistrysteps.comlibretexts.orgyoutube.com This transformation is a common step in the synthesis of derivatives of carboxylic acids. masterorganicchemistry.com Thionyl chloride can also be used to convert primary amides into nitriles, which can then be hydrolyzed to carboxylic acids. libretexts.org

Aluminum Chloride (AlCl₃): Aluminum chloride is a classic Lewis acid catalyst used in Friedel-Crafts reactions. sapub.org While not directly mentioned in the synthesis of this compound in the provided context, Friedel-Crafts acylation is a fundamental method for introducing acyl groups to aromatic rings and could be employed in the synthesis of precursors. sapub.orgresearchgate.net

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): HBTU is a well-known coupling reagent, primarily utilized in peptide synthesis to form amide bonds. Its direct application in the synthesis of this compound is not standard.

Optimized Reaction Conditions and Process Parameters

The efficiency and yield of the synthesis of this compound are significantly influenced by reaction conditions.

Temperature and Solvent Effects on Reaction Efficiency

Temperature is a critical parameter in the synthesis of this compound. In the Ullmann condensation for the formation of the diaryl ether, temperatures are often elevated, typically in the range of 150 °C to over 210 °C, especially when using traditional methods. wikipedia.org For instance, the reaction of p-cresol with p-chlorobenzonitrile can be carried out at 150 °C. patsnap.comgoogle.com The oxidation of the methyl group to a carboxylic acid can also require elevated temperatures, for example, in the range of 120-150 °C. google.com

The choice of solvent plays a crucial role in reaction efficiency. In Ullmann-type reactions, high-boiling polar solvents such as N-methylpyrrolidone (NMP), dimethylformamide (DMF), and nitrobenzene are commonly used. wikipedia.org However, studies have shown that non-polar solvents like toluene (B28343) and xylene can also be effective, with higher temperatures in solvents like o-xylene (B151617) leading to improved yields. arkat-usa.org The use of acetonitrile (B52724) as a solvent has also been reported for mild Ullmann-type synthesis of diaryl ethers. organic-chemistry.org The solvent can also influence the selectivity of the reaction, as seen in the synthesis of phenols versus diaryl ethers. nih.gov

Interactive Data Table: Synthesis Parameters for this compound Precursors

| Reaction Type | Reactants | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Ullmann Condensation | p-Cresol, 4-Chlorobenzonitrile | Potassium Hydroxide | Dimethyl Sulfoxide | 150 | - | patsnap.com |

| Ullmann Condensation | p-Cresol, 4-Chlorobenzonitrile | Sodium Hydride | DMF | 150 | - | google.com |

| Ullmann Condensation | Phenol, 4-Bromotoluene | Copper Catalyst | Toluene/DMF | 150-165 | 85 | google.com |

| Oxidation | 1-(4-methylphenoxy)-4-methylbenzene | Cobalt & Manganese Acetates, NH₄Br | Acetic Acid | 130-140 | 73-75 | google.com |

| Ullmann Condensation | 2-Chloro-3-methyl-benzoic acid, 4-Methylphenol | - | Ethyl Acetate (B1210297) | 60 (crystallization) | - | nih.gov |

Role of Automated Reactors in High-Yield Synthesis

Automated chemical synthesis reactors are instrumental in optimizing the production of complex molecules like this compound. These systems offer precise and automated control over critical process parameters such as temperature, pressure, and reagent addition. mt.com This level of control is essential for maximizing reaction yields and ensuring the formation of a highly pure product. nih.govrsc.org

Automated reactors can range in scale from small-volume tubes for initial screening to large, one-liter vessels for production. mt.com They are designed to operate unattended, allowing for continuous experimentation and data collection, which significantly accelerates the optimization of synthetic routes. mt.combeilstein-journals.org The ability to program and execute complex reaction sequences with high fidelity makes automated reactors a cornerstone of modern chemical research and development, enabling the efficient synthesis of compounds like this compound. mt.comnih.gov

Advanced Purification and Isolation Techniques

The purity of this compound is paramount for its subsequent applications. Advanced purification techniques are therefore essential to remove impurities from the crude product.

Crystallization and Recrystallization Protocols

Crystallization is a fundamental technique for purifying solid compounds. slideshare.net For benzoic acid and its derivatives, recrystallization from water is a common and effective method. pitt.eduyoutube.com This process leverages the difference in solubility of the compound in a hot solvent versus a cold solvent. youtube.com

The general protocol involves dissolving the impure this compound in a minimum amount of a suitable hot solvent. As the solution cools slowly, the solubility of the compound decreases, leading to the formation of crystals, while impurities tend to remain dissolved in the solvent. pitt.edu The rate of cooling is a critical factor; slow cooling promotes the formation of larger, purer crystals. pitt.edu If crystallization does not initiate spontaneously upon cooling, techniques such as scratching the inner surface of the flask with a glass rod can be employed to induce nucleation.

After crystallization, the purified solid is collected by vacuum filtration, washed with a small amount of cold solvent to remove any remaining impurities, and then dried. The purity of the recrystallized product can be assessed by its melting point. sigmaaldrich.com

| Recrystallization Protocol Summary |

| Step |

| Dissolution |

| Cooling |

| Crystallization |

| Collection |

| Washing |

| Drying |

Chromatographic Separation Methods

Chromatography is a powerful technique for the separation and purification of chemical compounds. chemimpex.com High-Performance Liquid Chromatography (HPLC) is a particularly effective method for analyzing and purifying benzoic acid derivatives. sielc.comzodiaclifesciences.com

Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is commonly used for the separation of such compounds. sielc.com A typical mobile phase for the analysis of a benzoic acid derivative might consist of acetonitrile, water, and an acid like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The choice of column is also crucial; columns with low silanol (B1196071) activity, such as Newcrom R1, are specifically designed for reverse-phase separations. sielc.com This technique is scalable and can be adapted for preparative separations to isolate pure this compound from a mixture of impurities. sielc.com

Derivatization and Functionalization Reactions of this compound

The chemical structure of this compound, featuring a carboxylic acid group and an aromatic ether linkage, makes it a versatile starting material for the synthesis of a wide range of derivatives with potential applications in various fields. chemimpex.com

Formation of Thiourea (B124793) and Sulfonamide Derivatives

Thiourea and sulfonamide derivatives of carboxylic acids are classes of compounds that have been extensively studied for their biological activities. nih.govnih.gov The synthesis of thiourea derivatives often involves the conversion of the carboxylic acid to an acid chloride, which is then reacted with a thiocyanate (B1210189) salt to form an isothiocyanate. This intermediate can then react with various amines to yield the desired thiourea derivatives. farmaciajournal.com

Sulfonamide derivatives can be synthesized through various routes. One common method involves the reaction of an appropriate aniline (B41778) with a benzenesulfonyl chloride to form a sulfonamide intermediate. This intermediate can then be further modified. The resulting sulfonamide-substituted benzoic acid derivatives are of interest due to their potential biological activities. nih.gov

Carboxylic Acid Functional Group Transformations

The carboxylic acid group of this compound is a key site for chemical modification. libretexts.org This functional group can undergo a variety of transformations to produce other functional groups, thereby expanding the chemical diversity of its derivatives.

One of the most fundamental transformations is the conversion of the carboxylic acid to an acid chloride . This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂). libretexts.org The resulting acid chloride is a highly reactive intermediate that can be readily converted into other derivatives such as esters and amides.

Esterification , the conversion of a carboxylic acid to an ester, is another important reaction. This can be accomplished through various methods, including the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. libretexts.org

The formation of amides from carboxylic acids typically requires activation of the carboxylic acid, as amines are basic and can deprotonate the carboxylic acid, rendering it unreactive to nucleophilic attack. libretexts.org Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), are often used as activating agents to facilitate this transformation. libretexts.org

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The regiochemical outcome of such reactions on this compound is dictated by the electronic effects of its constituent groups. The molecule possesses two aromatic rings, each with distinct substituent effects that influence the position of incoming electrophiles.

The benzoic acid ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the carboxylic acid group (-COOH). This group is a meta-director, meaning it directs incoming electrophiles to the positions meta to itself. libretexts.org Conversely, the phenoxy ring is activated by the electron-donating ether oxygen and the methyl group (-CH3). Both the ether linkage and the methyl group are ortho, para-directors. libretexts.org

The interplay of these directing effects is crucial in predicting the products of EAS reactions. For instance, in nitration or halogenation reactions, the electrophile will preferentially substitute on the more activated phenoxy ring. libretexts.org The presence of the activating methyl group further enhances the electron density of this ring, making it a more favorable site for electrophilic attack compared to the deactivated benzoic acid ring.

Specifically, the positions ortho and para to the activating groups are favored. In the case of the phenoxy ring of this compound, the positions ortho to the ether linkage are sterically unhindered. The para position is already substituted with the methyl group. Therefore, electrophilic substitution is most likely to occur at the positions ortho to the ether linkage on the cresol-derived ring.

Table 1: Directing Effects of Substituents in this compound on Electrophilic Aromatic Substitution

| Ring | Substituent | Electronic Effect | Directing Influence |

| Benzoic Acid Ring | -COOH | Electron-withdrawing, Deactivating | Meta |

| Phenoxy Ring | -O- | Electron-donating, Activating | Ortho, Para |

| Phenoxy Ring | -CH₃ | Electron-donating, Activating | Ortho, Para |

Suzuki–Miyaura Coupling Applications

The Suzuki–Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organoboron compound and an organohalide or triflate. libretexts.org This reaction is instrumental in the synthesis of biaryls, styrenes, and other conjugated systems. Derivatives of this compound can serve as substrates in Suzuki-Miyaura coupling reactions, enabling the synthesis of more complex molecular architectures.

For the Suzuki-Miyaura reaction to proceed, a halogen or triflate leaving group is typically required on one of the aromatic rings. libretexts.org Therefore, halogenated derivatives of this compound are valuable intermediates. For example, a bromo- or iodo-substituted version of the compound can be coupled with a variety of arylboronic acids to introduce new aryl groups.

The general mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The reaction is typically carried out in the presence of a base.

The versatility of the Suzuki-Miyaura coupling allows for the introduction of a wide range of functionalized aryl groups, making it a key tool in the synthesis of complex molecules for applications in pharmaceuticals, and materials science. nih.govchemrxiv.org The ability to precisely construct C-C bonds with high efficiency and functional group tolerance underscores the importance of this reaction in modern organic synthesis. rsc.orgrsc.org

Table 2: Key Components in a Typical Suzuki–Miyaura Coupling Reaction

| Component | Role | Example |

| Aryl Halide/Triflate | Electrophilic partner | Bromo-4-(4-methylphenoxy)benzoic acid |

| Organoboron Compound | Nucleophilic partner | Phenylboronic acid |

| Palladium Catalyst | Facilitates the reaction | Pd(PPh₃)₄ |

| Base | Activates the organoboron species | K₂CO₃, Na₂CO₃ |

| Solvent | Reaction medium | Toluene, Dioxane, Water |

Synthesis of Schiff Base Adducts and Related Ligands

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed through the condensation of a primary amine with an aldehyde or ketone. researchgate.net The carboxylic acid functionality of this compound itself is not directly involved in Schiff base formation. However, derivatives of this compound, such as those containing an amino group, are excellent precursors for the synthesis of Schiff bases. rjptonline.orgnih.gov

For instance, 4-(4-methylphenoxy)aniline, which can be synthesized from the corresponding benzoic acid, can react with a variety of aldehydes and ketones to form a wide array of Schiff bases. The general synthesis involves the reaction of the amine with the carbonyl compound, often in an alcohol solvent and sometimes with acid or base catalysis to facilitate the dehydration step. researchgate.netjocpr.com

The resulting Schiff bases derived from the 4-(4-methylphenoxy) scaffold are of interest as ligands in coordination chemistry. The imine nitrogen and other potential donor atoms within the molecule can coordinate to metal ions, forming stable metal complexes. These complexes have been investigated for various applications, including catalysis and materials science. The synthesis of a new series of Schiff base/ester linkages has been reported, demonstrating their potential as liquid crystals. nih.gov

Table 3: General Reaction for the Synthesis of a Schiff Base from a 4-(4-Methylphenoxy)aniline Derivative

| Reactant 1 | Reactant 2 | Product |

| 4-(4-methylphenoxy)aniline | Aromatic or Aliphatic Aldehyde/Ketone | Schiff Base (Imine) |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be evaluated and optimized according to these principles.

One common route to this compound involves the Ullmann condensation of p-cresol and 4-chlorobenzoic acid or its esters, followed by hydrolysis. This reaction often requires high temperatures and copper-based catalysts. Another approach is the oxidation of 4-(4-methylphenoxy)toluene. google.com

Green chemistry considerations for the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents like dimethylformamide (DMF) with greener alternatives such as water or super-critical CO₂. google.com Exploring the use of less toxic catalysts is also a key area of research.

Energy Efficiency: Developing synthetic methods that can be conducted at ambient temperature and pressure to reduce energy consumption. Microwave-assisted and ultrasonic methods are being explored for various organic syntheses, including the formation of Schiff bases, which can be derived from this compound. researchgate.net

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. The development of highly efficient and recyclable catalysts is a major goal in green chemistry. For instance, modified nano-nickel has been used as a catalyst in the synthesis of related compounds. patsnap.com

Recent research has focused on developing more environmentally benign synthetic pathways. For example, methods for the synthesis of related benzoic acid derivatives have been developed using safer reagents like N-bromosuccinimide (NBS) as a bromine source instead of molecular bromine, and using less hazardous solvents like chlorobenzene (B131634) instead of carbon tetrachloride. rsc.org

Table 4: Application of Green Chemistry Principles to Organic Synthesis

| Green Chemistry Principle | Application in Synthesis |

| Prevention | Designing syntheses to prevent waste generation. |

| Atom Economy | Maximizing the incorporation of starting materials into the product. |

| Less Hazardous Chemical Syntheses | Using and generating substances with little or no toxicity. |

| Designing Safer Chemicals | Designing chemical products to be effective while minimizing their toxicity. |

| Safer Solvents and Auxiliaries | Minimizing or avoiding the use of auxiliary substances. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Using raw materials that are renewable. |

| Reduce Derivatives | Minimizing or avoiding unnecessary derivatization. |

| Catalysis | Using catalytic reagents in preference to stoichiometric reagents. |

| Design for Degradation | Designing chemical products to break down into innocuous products after use. |

| Real-time Analysis for Pollution Prevention | Monitoring and controlling reactions in real-time to prevent the formation of byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choosing substances and their forms to minimize the potential for chemical accidents. |

Molecular Structure and Conformational Analysis

Advanced Crystallographic Investigations

X-ray crystallography provides definitive insights into the solid-state structure of 4-(4-Methylphenoxy)benzoic acid, revealing details about its molecular packing, conformation, and the forces that stabilize its crystal lattice.

In the crystalline state, molecules of this compound are anticipated to form centrosymmetric dimers, a characteristic structural motif for carboxylic acids. This association occurs through pairs of O—H⋯O hydrogen bonds between the carboxyl groups of two adjacent molecules. hmdb.cachemicalbook.com This head-to-head arrangement creates a stable eight-membered ring, often referred to as a carboxylic acid inversion dimer. rsc.org The formation of these robust dimers is a primary organizing force in the crystal structure of many benzoic acid derivatives. chemicalbook.comrsc.org This type of hydrogen-bonding network is a recurring theme in the crystal structures of related compounds, such as 2-methyl-4-[(4-methylphenyl)amino]benzoic acid and 3-methyl-2-(4-methylphenoxy)benzoic acid, where the molecules consistently associate into acid–acid homodimers. rsc.orgrsc.org

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in structurally flexible molecules like phenoxybenzoic acids. Studies on related compounds, such as 2-phenoxybenzoic acids and 4-phenylamino-benzoic acids, have revealed the existence of multiple polymorphs and solvates (crystals containing solvent molecules). rsc.orgdocbrown.infochemicalbook.com The conformational flexibility of the ether linkage in this compound suggests a predisposition to polymorphism. Different crystallization conditions, such as the choice of solvent, could lead to the formation of distinct crystal forms, each with unique packing arrangements and physicochemical properties. docbrown.info For instance, investigations into 4-phenylamino-benzoic acids have shown that different substitution patterns can lead to the formation of solvent-free crystals or solvates with entrapped solvent molecules like pyridine (B92270) or dichloromethane. chemicalbook.com

Spectroscopic Characterization and Elucidation of Molecular Structure

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are indispensable for confirming the molecular structure of this compound in solution.

The ¹H-NMR and ¹³C-NMR spectra of this compound provide a detailed map of its carbon-hydrogen framework. Although a specific spectrum for the title compound is not directly available, the expected chemical shifts can be predicted based on data from analogous structures.

In the ¹H-NMR spectrum, the acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a downfield chemical shift, typically above 12 ppm. rsc.org The aromatic protons will appear as a set of doublets in the range of 7.0 to 8.2 ppm, characteristic of para-substituted benzene (B151609) rings. The methyl group protons on the phenoxy moiety would be observed as a singlet around 2.3-2.4 ppm. rsc.org

The ¹³C-NMR spectrum would show a signal for the carboxylic carbon at a highly deshielded position, generally above 167 ppm. rsc.org The aromatic carbons would resonate in the typical range of approximately 115 to 160 ppm. The carbon of the methyl group is expected to appear at a much higher field, around 21 ppm. rsc.org

Below are the predicted NMR spectral data based on related compounds:

| Spectrum | Assignment | Expected Chemical Shift (ppm) | Reference Compounds and Data |

|---|---|---|---|

| ¹H-NMR | -COOH | > 12.0 (s, 1H) | 4-Methylbenzoic acid: ~12.80 (s, 1H) rsc.org |

| Aromatic H (on benzoic acid ring) | ~7.9-8.1 (d, 2H), ~7.0-7.2 (d, 2H) | 4-Phenoxybenzoic acid, 4-Methylbenzoic acid rsc.org | |

| Aromatic H (on phenoxy ring) | ~7.0-7.3 (m, 4H) | p-Cresol (B1678582) derivatives | |

| -CH₃ | ~2.3-2.4 (s, 3H) | 4-Methylbenzoic acid: ~2.36 (s, 3H) rsc.org | |

| ¹³C-NMR | -COOH | > 167.0 | 4-Methylbenzoic acid: ~167.8 rsc.org |

| Aromatic C-O | ~155-160 | Phenoxy derivatives | |

| Aromatic C | ~115-145 | General aromatic region for benzoic acids | |

| -CH₃ | ~21.0 | 4-Methylbenzoic acid: ~21.55 rsc.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of a related compound, benzoic acid, shows characteristic absorption bands that are useful for identifying this compound. A very broad peak observed between 3500 and 2500 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, with the broadness resulting from hydrogen bonding. quora.comdocbrown.info Another key feature is the intense absorption peak for the carbonyl (C=O) group, which typically appears around 1700 cm⁻¹. quora.com Additionally, a C-O stretching vibration is expected around 1300 cm⁻¹. quora.com Aromatic C-H stretching vibrations are generally weak and appear between 3120 and 3000 cm⁻¹. actascientific.com

For benzoic acid derivatives, the following vibrational modes are often observed:

O-H Stretch: A broad band in the region of 3300-2500 cm⁻¹ due to hydrogen bonding in the carboxylic acid dimer. docbrown.info

C-H Stretch (Aromatic): Peaks typically appear in the 3100-3000 cm⁻¹ region. mdpi.com

C=O Stretch: A strong absorption band is found in the 1740-1660 cm⁻¹ range. mdpi.com

C-C Stretch (Aromatic): These vibrations are observed in the 1600-1450 cm⁻¹ region. quora.com

C-O Stretch: Bands for the carboxylic acid and the ether linkage are expected. quora.com

Table 1: Characteristic IR Absorption Bands for Benzoic Acid Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300-2500 (broad) | docbrown.info |

| Aromatic Ring | C-H Stretch | 3100-3000 | mdpi.com |

| Carbonyl | C=O Stretch | 1740-1660 | mdpi.com |

| Aromatic Ring | C-C Stretch | 1600-1450 | quora.com |

| Carboxylic Acid/Ether | C-O Stretch | ~1300 | quora.com |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry provides critical information about the molecular weight and structural fragments of a compound. The molecular weight of this compound is 228.24 g/mol . sigmaaldrich.comchemcd.com In mass spectrometry, the molecule is ionized to form a molecular ion ([M]⁺), which can then fragment into smaller, charged pieces.

For aromatic carboxylic acids like benzoic acid, common fragmentation patterns include the loss of the hydroxyl group (-OH, mass loss of 17) and the carboxyl group (-COOH, mass loss of 45). libretexts.org A significant peak is often observed at m/z 105, corresponding to the benzoyl cation, which is stabilized by resonance. youtube.com Another common fragment is the phenyl cation at m/z 77. youtube.com

Based on the structure of this compound, the following fragments could be anticipated in its mass spectrum:

Molecular Ion Peak [M]⁺: m/z = 228

Loss of -OH [M-17]⁺: m/z = 211

Loss of -COOH [M-45]⁺: m/z = 183

Cleavage of the ether bond: This could lead to fragments corresponding to the p-tolyloxy radical and the 4-carboxyphenyl cation, or vice versa.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Fragment | m/z (Mass-to-Charge Ratio) | Description |

|---|---|---|

| [C₁₄H₁₂O₃]⁺ | 228 | Molecular Ion |

| [C₁₄H₁₁O₂]⁺ | 211 | Loss of hydroxyl radical |

| [C₁₃H₁₁O]⁺ | 183 | Loss of carboxyl radical |

| [C₇H₇O]⁺ | 107 | p-Tolyloxy cation |

| [C₇H₅O₂]⁺ | 121 | 4-Carboxyphenyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. Organic molecules with conjugated π systems, such as aromatic rings, absorb light in the UV-Vis region. libretexts.org These absorptions correspond to the promotion of electrons from a bonding (π) or non-bonding (n) molecular orbital to an anti-bonding (π*) molecular orbital. pharmatutor.orgslideshare.net

Benzoic acid derivatives typically exhibit three characteristic absorption bands. researchgate.net These are often referred to as the A, B, and C bands, appearing around 190 nm, 230 nm, and 280 nm, respectively. researchgate.net The presence of the phenoxy and methyl groups in this compound will influence the exact wavelengths and intensities of these absorptions. The low-lying excitations in such molecules are generally π to π* transitions. researchgate.net

Computational Chemistry Approaches to Molecular Structure

Computational methods, particularly Density Functional Theory (DFT), provide powerful tools for investigating the molecular structure and properties of compounds like this compound.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) calculations are widely used to determine the optimized molecular geometry and to predict vibrational frequencies. researchgate.netbanglajol.info For benzoic acid derivatives, DFT methods such as B3LYP with basis sets like 6-311++G(d,p) have been shown to provide results that are in good agreement with experimental data. mdpi.combanglajol.info These calculations can predict bond lengths, bond angles, and dihedral angles. actascientific.com The calculated vibrational frequencies can then be compared to experimental IR and Raman spectra to aid in the assignment of spectral bands. researchgate.net

Conformational Landscape Exploration and Energy Minimization

The presence of the ether linkage in this compound allows for rotational freedom, leading to different possible conformations. Computational methods can be used to explore this conformational landscape and identify the minimum energy structures. For similar molecules, it has been shown that different conformers can exist, and their relative energies can be calculated. researchgate.net The dihedral angle between the two aromatic rings is a key parameter in defining the conformation of the molecule. nih.gov

Quantum Chemical Parameters and Non-Linear Optical (NLO) Properties

DFT calculations can also be used to determine various quantum chemical parameters that provide insight into the reactivity and electronic properties of a molecule. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP). researchgate.net The dipole moment, polarizability, and hyperpolarizability can also be calculated to investigate the non-linear optical (NLO) properties of the compound. banglajol.info Molecules with significant NLO properties have potential applications in optoelectronic devices. actascientific.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems, providing detailed insights into conformational dynamics, intermolecular interactions, and the influence of the surrounding environment. While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles and applications of this technique can be inferred from studies on structurally related molecules, such as other phenoxybenzoic acids and bioactive compounds containing similar functional groups. nih.govnih.govresearchgate.netnih.gov

MD simulations of this compound would be instrumental in several key areas of research:

Solvent Effects and Hydrogen Bonding: MD simulations can explicitly model the interactions between this compound and solvent molecules. This is crucial for understanding its solubility and the stability of different conformers. The simulations can provide detailed information on the formation and lifetime of hydrogen bonds between the carboxylic acid group and protic solvents like water or alcohols. Furthermore, the simulations can elucidate the structure of the solvation shell around the molecule.

Dimerization and Aggregation: In the solid state, carboxylic acids often form inversion dimers through strong hydrogen bonds between their carboxyl groups. nih.gov MD simulations can be employed to study the stability of these dimers in various solvents and at different concentrations. By calculating the potential of mean force (PMF) for the association/dissociation of two molecules, it is possible to quantify the strength of the dimeric interaction and understand the factors that favor aggregation.

Interaction with Biomolecules or Materials: For applications in drug design or materials science, MD simulations can be used to model the interaction of this compound with target proteins or polymer matrices. nih.govnih.gov These simulations can predict the binding mode and affinity of the molecule to a receptor's active site or its dispersion and compatibility within a polymer. Such insights are invaluable for the rational design of new drugs or advanced materials. researchgate.netnih.gov The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are common metrics from these simulations that describe the stability of the molecule within a binding site. frontiersin.org

A hypothetical MD simulation study on this compound might involve the parameters and potential findings summarized in the tables below.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters

| Parameter | Value/Description |

| Force Field | GROMOS, AMBER, or CHARMM |

| Solvent Model | TIP3P or SPC/E for water |

| System Size | One molecule of this compound in a box of ~3000 solvent molecules |

| Temperature | 298 K (25 °C) |

| Pressure | 1 atm |

| Simulation Time | 100 nanoseconds |

| Time Step | 2 femtoseconds |

Table 2: Potential Data from Molecular Dynamics Simulations

| Analyzed Property | Potential Findings |

| Dihedral Angle Distribution | Preferred orientation of the two aromatic rings in solution. |

| Radial Distribution Function | Structure of the solvent shell around the carboxylic acid and methyl groups. |

| Hydrogen Bond Analysis | Average number and lifetime of hydrogen bonds with the solvent or other solute molecules. |

| Potential of Mean Force | Free energy profile of dimerization, indicating the stability of the dimer. |

| Root Mean Square Deviation (RMSD) | Conformational stability of the molecule over the simulation time. |

Biological Activities and Mechanistic Studies

Antimicrobial Efficacy and Spectrum of Activity

The antimicrobial potential of 4-(4-Methylphenoxy)benzoic acid has been noted, particularly in the context of agricultural applications where it is utilized in the development of fungicides chemimpex.com. However, detailed mechanistic studies and broad-spectrum activity data for the specific compound are not extensively available in the public domain. Research on its derivatives offers some insight into the potential antimicrobial profile of this chemical family.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Currently, there is a lack of specific research data detailing the direct antibacterial efficacy of this compound against specific Gram-positive and Gram-negative bacterial strains. Studies have predominantly focused on its derivatives. For instance, novel thioureides synthesized from 2-(4-methylphenoxymethyl) benzoic acid, a related structure, have demonstrated activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) varying based on the specific derivative and bacterial strain nih.govresearchgate.net. Similarly, other benzoic acid derivatives have been investigated for their antibacterial properties, often showing that the type and position of substituents on the phenyl ring significantly influence the activity mdpi.comnih.govnih.gov. However, without direct testing of this compound, its specific antibacterial spectrum remains uncharacterized.

Antifungal Activity (e.g., Candida albicans, Aspergillus flavus)

The application of this compound as a component in the synthesis of fungicides suggests inherent antifungal properties chemimpex.com. Despite this, specific inhibitory data against key fungal pathogens like Candida albicans and Aspergillus flavus are not well-documented for the parent compound.

Research on related structures provides some context. Derivatives of 2-(4-methylphenoxymethyl) benzoic acid have shown notable activity against fungal species, including Candida albicans and Aspergillus niger, with some derivatives exhibiting MIC values as low as 15.6 µg/mL nih.govresearchgate.net. Other studies on various benzoic acid derivatives have also confirmed antifungal potential against Candida albicans nih.govnih.gov. These findings suggest that the this compound scaffold may be a promising base for developing new antifungal agents, though direct evidence of its efficacy is pending.

Anti-biofilm Properties and Mechanisms

The ability of bacteria and fungi to form biofilms presents a significant challenge in treating infections. While there is no specific research available on the anti-biofilm properties of this compound, studies on close analogues are informative. For example, 4-Ethoxybenzoic acid, which shares a similar ether linkage, has been shown to inhibit biofilm formation in Staphylococcus aureus by up to 87% nih.gov. The proposed mechanism for this analogue involves the alteration of cell membrane hydrophobicity, which is crucial for the initial stages of bacterial adhesion and biofilm formation nih.gov. Other benzoic acid derivatives have also been shown to inhibit and eradicate biofilms of pathogenic bacteria mdpi.comnih.gov. These studies indicate a potential, yet unconfirmed, role for this compound in combating biofilms.

Cytotoxic and Anticancer Investigations

The evaluation of benzoic acid derivatives as potential anticancer agents is an active area of research. These investigations typically involve assessing their toxicity towards cancer cells and elucidating the mechanisms of cell death.

In Vitro Cytotoxicity Assays on Cancer Cell Lines

There is currently no specific published data on the in vitro cytotoxicity of this compound against named cancer cell lines. However, extensive research has been conducted on its analogues and derivatives. For example, 4-(3,4,5-Trimethoxyphenoxy) benzoic acid, a structurally related compound, significantly suppressed the viability of MCF-7 and MDA-MB-468 breast cancer cells nih.gov. Other derivatives, such as 4-phenoxy-phenyl isoxazoles and 4-phenoxypyridine (B1584201) derivatives, have also demonstrated potent cytotoxic effects against a range of human cancer cell lines, including A549 (lung), HepG2 (liver), and HT-29 (colon) nih.govnih.gov. These findings highlight the potential of the phenoxybenzoic acid scaffold as a source of new anticancer compounds, but direct experimental data for this compound is required for confirmation.

Apoptosis Induction and Cell Cycle Modulation

The mechanisms underlying the anticancer effects of many compounds involve the induction of programmed cell death (apoptosis) and interference with the cell division cycle. Specific studies on how this compound affects these processes have not been reported.

However, research on its analogues provides strong indications of potential mechanisms. Derivatives of 4-phenoxypyridine have been shown to arrest the cell cycle in the G0/G1 phase and induce apoptosis in A549 lung cancer cells nih.gov. Similarly, 4-(3,4,5-Trimethoxyphenoxy) benzoic acid induced cell-cycle arrest at the G2/M phase and triggered apoptosis in breast cancer cells, which was associated with an increase in caspase-3 activity nih.gov. Other benzoic acid derivatives have also been found to induce apoptosis and modulate the cell cycle in various cancer cell lines nih.govnih.gov. This body of evidence suggests that if this compound possesses cytotoxic activity, it may act through similar pathways involving apoptosis induction and cell cycle disruption.

Anti-inflammatory and Immunomodulatory Potentials

The anti-inflammatory potential of benzoic acid derivatives has been noted in several studies, although specific data for this compound is limited. Research on other substituted benzoic acids indicates that specific structural features are crucial for activity. For example, a study on 3-geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid isolated from Myrsine seguinii demonstrated strong anti-inflammatory effects. nih.gov The study concluded that the carboxylic acid group and the presence of lipophilic terpene moieties were significant structural features for this bioactivity. nih.gov Conversely, simple hydroxybenzoic acids (o-, m-, and p-) did not show notable activity in the same assay, suggesting that the substitution pattern is critical. nih.gov

Another study developing a metabolite of the drug piron, (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid, found it to possess anti-inflammatory activity comparable to the well-known non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802). mdpi.com These findings highlight that the benzoic acid core can be a scaffold for potent anti-inflammatory agents. Given that this compound possesses both a carboxylic acid function and a lipophilic phenoxy group, it shares foundational characteristics with other bioactive derivatives, suggesting a potential for similar activities, though this requires direct experimental validation.

Enzyme and Receptor Interactions and Modulation

The mechanism of action for many benzoic acid derivatives is rooted in their ability to bind to and modulate the function of specific enzymes or receptors. nih.goviomcworld.com For the chemical class to which this compound belongs, the most clearly defined molecular target interaction is with Slingshot (SSH) protein phosphatases. nih.govresearchgate.net Studies have identified para-substituted benzoic acid derivatives as competitive inhibitors of this enzyme family. nih.gov This binding mechanism involves the inhibitor competing with the substrate for the active site of the enzyme, thereby preventing the dephosphorylation of the enzyme's natural targets.

In other contexts, the benzoic acid moiety is a key structural feature for binding to different targets. In diphenylamine-based retinoids, the benzoic acid part is crucial for interaction with retinoid X receptors (RXR), where modifications to this part of the molecule can switch the activity from agonistic to antagonistic. nih.gov This underscores the versatility of the benzoic acid scaffold in facilitating molecular recognition and binding to diverse biological targets.

Slingshot (SSH) proteins are a group of dual-specific phosphatases that play a critical role in regulating the dynamics of the actin cytoskeleton. nih.govresearchgate.net They do this by dephosphorylating and thereby activating cofilin, an actin-depolymerizing factor. nih.gov The activity of SSH is implicated in cell migration, making it a target for anti-cancer therapies. nih.gov

A study focused on identifying inhibitors of SSH proteins discovered that rhodanine-scaffold-based para-substituted benzoic acid derivatives act as competitive inhibitors of Slingshot phosphatase. nih.govresearchgate.net Although the most potent compound identified was a more complex molecule, (Z)-4-((4-((4-oxo-2-thioxo-3-(o-tolyl)thiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoic acid (D3), the findings establish a proof of principle for this class of compounds. nih.gov The inhibition of SSH prevents the dephosphorylation of its substrates, which in a cellular context can lead to a decrease in cell migration. nih.govresearchgate.net

Table 1: Research Findings on a Representative Slingshot Phosphatase Inhibitor

| Compound | Target | Inhibition Constant (Ki) | Activity |

|---|

The kappa opioid receptor (KOR) is a G protein-coupled receptor involved in mediating nociception, mood, and addiction. wikipedia.org Antagonists of this receptor are being investigated for therapeutic potential in treating addiction and depression. nih.gov However, a review of the scientific literature did not yield any information linking this compound to antagonism of the kappa opioid receptor. The identified KOR antagonists belong to different chemical classes, such as N-substituted 4β-methyl-5-(3-hydroxyphenyl)morphans or piperazine-based structures, which are structurally distinct from this compound. nih.govebi.ac.uk

Structure-activity relationship (SAR) studies provide valuable information on how a molecule's chemical structure influences its biological activity. For benzoic acid derivatives, several key features have been identified.

Importance of the Carboxylic Acid Group: In studies of both anti-inflammatory agents and retinoid receptor modulators, the carboxylic acid group is a critical feature for activity. For an anti-inflammatory compound derived from Myrsine seguinii, esterification of the carboxylic acid resulted in a loss of activity, highlighting the group's importance. nih.gov Similarly, in diphenylamine-based retinoids, this group's presence and flexibility are key determinants of biological response. nih.gov

Role of Substitution: The nature and position of substituents on the aromatic rings are crucial. In the context of Slingshot phosphatase inhibition, para-substituted benzoic acids were specifically investigated, suggesting this substitution pattern is favorable for binding. nih.govresearchgate.net For anti-sickling properties, SAR studies concluded that strong electron-donating groups on the benzene (B151609) ring are important for potent activity. iomcworld.com For anti-inflammatory activity, the addition of bulky, lipophilic terpene moieties to a hydroxybenzoic acid core dramatically increased potency, whereas simple hydroxybenzoic acids were inactive. nih.gov

These SAR findings suggest that in this compound, the para-positioned carboxylic acid and the lipophilic 4-methylphenoxy group are the key structural determinants that would govern its potential interactions with biological targets like phosphatases.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-(3,4,5-Trimethoxyphenoxy)benzoic acid |

| (Z)-4-((4-((4-oxo-2-thioxo-3-(o-tolyl)thiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoic acid |

| 3-Geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid |

| (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid |

| Diclofenac |

| Cofilin |

| Lim kinases (LIMK) |

| Slingshot (SSH) protein phosphatases |

| Retinoid X receptors (RXR) |

Interactions with Biomolecules and Metabolic Pathways

The study of this compound and its derivatives reveals interactions with various biomolecules, suggesting potential mechanisms for their observed biological activities. While specific metabolic pathway studies for this compound are not extensively detailed in the available research, the broader class of benzoic acid derivatives has been investigated, providing insights into their potential enzymatic interactions and metabolic fate.

Derivatives of benzoic acid have been shown to exhibit inhibitory effects on several enzymes. For instance, various benzoic acid derivatives have demonstrated the ability to inhibit tyrosinase, a key enzyme in melanin (B1238610) synthesis. nih.gov The mechanism of inhibition can be competitive, where the inhibitor vies with the substrate for the enzyme's active site, or uncompetitive, where it binds to the enzyme-substrate complex. nih.gov In the case of tyrosinase, it has been proposed that the carboxyl group of benzoic acid derivatives may chelate copper ions within the enzyme's active site, contributing to the inhibitory action. nih.gov

Furthermore, benzoic acid derivatives have been studied for their anti-inflammatory properties, which are often linked to their interaction with enzymes in the inflammatory cascade. nih.govresearchgate.netglobalresearchonline.net For example, some derivatives have shown potent inhibition of superoxide (B77818) anion generation and elastase release in human neutrophils. nih.gov The anti-inflammatory effects of some benzoxazolone derivatives, which share structural similarities, have been linked to the regulation of the MAPK-NF-κB/iNOS signaling pathway, leading to a reduction in the release of inflammatory mediators like nitric oxide (NO) and various interleukins. nih.gov

In the context of metabolic pathways, a study on a structurally related non-steroidal anti-inflammatory drug (NSAID), (Z)-3-(2-oxo-2-(p-tolyl)ethylidene)piperazin-2-one, found that its metabolite, in which the methyl group was oxidized to a carboxylic acid, exhibited significant anti-inflammatory activity. mdpi.com This suggests that this compound could potentially be a metabolite of compounds containing a p-tolyl group and that its carboxylic acid moiety is crucial for its biological activity. The metabolism of p-hydroxybenzoic acid derivatives is known to involve processes like hepatic metabolism to form 4-hydroxybenzoic acid, which is then excreted. researchgate.net

| Biomolecule/Pathway | Interaction/Effect of Related Benzoic Acid Derivatives | Potential Implication for this compound |

| Tyrosinase | Competitive or uncompetitive inhibition, potentially via chelation of copper ions in the active site. nih.gov | May act as a tyrosinase inhibitor, relevant for applications in pigmentation disorders. |

| Neutrophil Enzymes (e.g., Elastase) | Inhibition of superoxide generation and elastase release. nih.gov | Potential to modulate neutrophil-mediated inflammation. |

| MAPK-NF-κB/iNOS Pathway | Downregulation of the signaling cascade, reducing inflammatory mediators. nih.gov | Could exert anti-inflammatory effects through this pathway. |

| Drug Metabolism | Oxidation of a methyl group to a carboxylic acid can produce an active metabolite. mdpi.com | May be a metabolite of other compounds and its structure is key to its activity. |

Preclinical Development and Lead Compound Identification

While specific preclinical development programs centered on this compound as a lead compound are not widely documented, the broader family of benzoic acid derivatives has been a fertile ground for the identification of new therapeutic agents.

Research into compounds with similar structural motifs has led to the identification of promising candidates for further development. For example, studies on benzoic acid derivatives have identified compounds with potent anti-inflammatory effects. nih.gov Some of these have shown inhibitory concentrations (IC50) in the low microgram per milliliter range against inflammatory markers, indicating their potential for development as anti-inflammatory drugs. nih.gov

In the field of infectious diseases, derivatives of benzoic acid are also being explored. For instance, 4-hydroxy-2-(3',7'-dimethyl-1'-oxo-2'E,6'-octadienyl) benzoic acid, a natural product, was found to inhibit the peroxidase activity of an alkyl hydroperoxide reductase C (AhpC) from Pseudomonas aeruginosa, a virulence factor in this pathogenic bacterium. nih.gov This specific inhibition of a bacterial enzyme highlights the potential for developing targeted antibacterial agents from this class of compounds. nih.gov

The general strategy often involves synthesizing a library of related compounds and screening them for a specific biological activity. The most potent and selective compounds are then identified as "hits" or "leads" for further optimization and preclinical testing. For example, a study on 4-sulfonyloxy/alkoxy benzoxazolone derivatives identified a compound that showed stronger in vivo anti-inflammatory activity in a mouse model than the positive control, celecoxib (B62257). nih.gov This compound's mechanism was further elucidated, strengthening its case for potential drug development. nih.gov

Although direct evidence is limited, the known anti-inflammatory and enzyme-inhibiting properties of related benzoic acid derivatives suggest that this compound could be a valuable scaffold or starting point for the design and discovery of new drugs. Its structural features, combining a phenoxy-linked aromatic ring with a benzoic acid moiety, provide a template that can be chemically modified to enhance potency, selectivity, and pharmacokinetic properties in the quest for new lead compounds.

| Compound Class/Derivative | Therapeutic Area | Key Preclinical Finding |

| Benzoic acid derivatives from Melicope semecarpifolia | Anti-inflammatory | Potent inhibition of superoxide generation and elastase release in neutrophils (IC50 < 4 µg/mL). nih.gov |

| 4-Hydroxy-2-(3',7'-dimethyl-1'-oxo-2'E,6'-octadienyl) benzoic acid | Antibacterial | Selective inhibition of P. aeruginosa AhpC with an IC50 of 20.3 μM. nih.gov |

| 4-Sulfonyloxy/alkoxy benzoxazolone derivatives | Anti-inflammatory | Compound 2h showed a higher inhibitory rate (42.69%) in a mouse ear edema model compared to celecoxib (30.87%). nih.gov |

| (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid | Anti-inflammatory | Metabolite of the NSAID piron, showed anti-inflammatory activity comparable to diclofenac in a rat paw edema model. mdpi.com |

Applications in Materials Science and Advanced Technologies

Polymer Additive and Modifier Roles

The introduction of 4-(4-methylphenoxy)benzoic acid into polymer matrices can significantly enhance their thermal stability. chemimpex.com Thermal degradation is a process where high temperatures cause the chemical breakdown of polymer chains, leading to a loss of desirable properties such as ductility and strength, and can result in cracking and discoloration. wikipedia.org The onset of thermal degradation determines the maximum operating temperature for a polymer. wikipedia.org The aromatic rings within the structure of this compound contribute to this enhanced stability, making the resulting polymer more resistant to heat-induced decomposition. researchgate.net This is crucial for materials used in high-temperature environments, such as those in the automotive and aerospace industries. chemimpex.com

Table 1: Effect of Aromatic Additives on Polymer Thermal Properties

| Polymer System | Additive Type | Observed Effect on Thermal Stability | Mechanism of Improvement |

|---|---|---|---|

| General Thermoplastics | Aromatic Carboxylic Acids | Increased decomposition temperature | The rigid aromatic structures can absorb and dissipate heat energy, and may act as radical scavengers, interrupting chain scission reactions. researchgate.netwikipedia.org |

| Epoxy Composites | - | Hydrolysis of ester bonds at high humidity and temperature can degrade the material. mdpi.com | Additives can reinforce the polymer network, mitigating the effects of bond cleavage. mdpi.com |

Exposure to ultraviolet (UV) radiation from sunlight can cause significant degradation of polymers through a process called photo-oxidation. nih.gov This process involves the breaking of polymer chains, the formation of free radicals, and a reduction in molecular weight, which leads to embrittlement, color changes (like yellowing), and a general loss of mechanical properties. nih.govresearchgate.net Additives based on benzoic acid derivatives can improve the UV resistance of materials. chemimpex.com UV stabilizers work by absorbing the harmful UV radiation and dissipating it as less harmful energy, or by scavenging the free radicals that initiate the degradation process. nih.gov The incorporation of compounds like this compound can thus extend the functional lifetime and durability of polymer products intended for outdoor applications. chemimpex.com Studies on the degradation of other polymers, like PET, have shown the formation of various benzoic acid derivatives as byproducts of UV exposure, indicating the interaction of this chemical structure with UV light. ntnu.no

Monomer for High-Performance Polymers (e.g., Poly Ether Ether Ketone - PEEK)

Beyond its role as an additive, this compound can also serve as a direct building block, or monomer, for the synthesis of high-performance polymers like Poly Ether Ether Ketone (PEEK). PEEK is a semi-crystalline thermoplastic known for its exceptional thermal stability, chemical resistance, and mechanical strength, making it suitable for demanding applications in the medical, aerospace, and chemical processing industries. wikipedia.orggoogle.com

Traditionally, PEEK is synthesized via a nucleophilic substitution reaction at high temperatures (around 300 °C) using monomers such as 4,4'-difluorobenzophenone (B49673) and the disodium (B8443419) salt of hydroquinone. wikipedia.orgresearchgate.net However, an alternative, lower-temperature synthesis route exists that uses this compound (also referred to as phenoxyl-phenoxy benzoic acid) as the sole monomer. google.com This process, conducted in the presence of an alkyl sulfonic acid solvent at temperatures between 40 to 160 °C, represents an electrophilic synthesis pathway. google.commdpi.com While most commercial PEEK is produced via the nucleophilic route, the use of benzoic acid-based monomers demonstrates the versatility of this compound in polymer chemistry. mdpi.com It is worth noting that electrophilic synthesis can sometimes result in reactive benzoic acid end-groups that may be thermally unstable, potentially requiring the use of an end-capping agent. mdpi.com

Table 2: Comparison of PEEK Synthesis Routes

| Feature | Nucleophilic Synthesis (Conventional) | Electrophilic Synthesis (Alternative) |

|---|---|---|

| Monomers | 4,4'-difluorobenzophenone and a bisphenolate salt (e.g., disodium hydroquinone) wikipedia.org | This compound google.com |

| Typical Solvent | Diphenyl sulfone wikipedia.org | Alkyl sulfonic acid google.com |

| Reaction Temperature | High (~300 °C) wikipedia.org | Low (40-160 °C) google.com |

| Reaction Type | Step-growth polymerization (dialkylation) wikipedia.org | Friedel-Crafts acylation google.com |

| Key Advantage | Commercially established, high molecular weight polymers mdpi.com | Lower reaction temperature google.com |

Design of Crystalline Materials with Engineered Properties

Crystal engineering is a field focused on the design and synthesis of solid-state structures with specific, desired properties. nih.gov This is achieved by controlling the way molecules arrange themselves in a crystal lattice through various non-covalent intermolecular interactions. The molecular structure of this compound, with its hydrogen-bond-forming carboxylic acid group and its aromatic rings capable of π-π stacking, makes it an excellent candidate for use in crystal engineering. nih.govnih.gov

π-π stacking is a non-covalent interaction that occurs between aromatic rings. In the context of this compound, the two phenyl rings in its structure can interact with the rings of adjacent molecules, influencing their packing in the solid state. This type of interaction is crucial in stabilizing the crystal structure and can significantly impact the material's properties. researchgate.net The ability to control π-π stacking by modifying the aromatic systems is a powerful tool in crystal engineering. nih.gov By designing molecules that favor specific stacking arrangements, researchers can tune the electronic and physical properties of the resulting crystalline material.

Supramolecular assembly refers to the spontaneous organization of molecules into well-defined, larger structures through intermolecular forces. nih.gov The carboxylic acid group of this compound is a powerful functional group for directing supramolecular assembly. It can act as both a hydrogen bond donor (from the -OH group) and a hydrogen bond acceptor (from the C=O group). This allows it to form robust and predictable hydrogen-bonded patterns, such as the common carboxylic acid dimer synthon. nih.gov

The combination of strong, directional hydrogen bonding from the acid group and weaker, less directional π-π stacking interactions from the aromatic rings allows for the construction of complex and predictable multi-dimensional networks. nih.gov Research has shown that benzoic acids can be combined with other molecules to form cocrystals, where the different components are held together in a specific, repeating arrangement by these non-covalent forces. nih.gov This deliberate use of intermolecular interactions enables the creation of novel materials with engineered properties, demonstrating the fundamental role of molecules like this compound in the development of advanced self-assembling systems.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Poly Ether Ether Ketone (PEEK) |

| 4,4'-difluorobenzophenone |

| Hydroquinone |

| Diphenyl sulfone |

| Benzoic acid |

Application in Coatings and Adhesives for Enhanced Performance

This compound serves as a significant component in the field of polymer science, where it is utilized as an additive to create high-performance polymers. chemimpex.com Its incorporation into polymer matrices leads to notable improvements in the material's physical and chemical properties. Specifically, this compound can enhance the thermal stability of plastics, making them more resistant to degradation at elevated temperatures. chemimpex.com This characteristic is particularly crucial for materials used in demanding environments, such as in the automotive and aerospace industries.

Furthermore, the addition of this compound can increase the durability and mechanical strength of polymers. chemimpex.com It also contributes to improved UV resistance, a critical feature for coatings and materials exposed to outdoor conditions, preventing yellowing and degradation from solar radiation. chemimpex.com These enhanced properties make it a valuable building block in the formulation of advanced coatings and materials where long-term performance and resilience are required. chemimpex.com

Supramolecular Chemistry of this compound

The molecular structure of this compound lends itself to complex supramolecular chemistry, governed by non-covalent interactions. These interactions are fundamental to its self-assembly and its potential role in host-guest systems.

A defining characteristic of carboxylic acids, including this compound, is their ability to form robust hydrogen bonds. The most prevalent hydrogen bonding motif involves the formation of a head-to-head centrosymmetric dimer. nih.govnih.gov In this arrangement, the carboxylic acid groups of two separate molecules interact through a pair of O—H⋯O hydrogen bonds. nih.govresearchgate.net This interaction is highly specific and results in a stable, eight-membered ring structure, often described using the graph-set notation R²₂(8). researchgate.net The stability of this dimer is a key factor driving the self-assembly of benzoic acid derivatives in both solution and the solid state. figshare.com

| Interaction Type | Donor | Acceptor | Description |

|---|---|---|---|

| O—H⋯O | Carboxyl Hydroxyl (O-H) | Carbonyl Oxygen (C=O) | The primary interaction responsible for the formation of the centrosymmetric dimer. |

| C—H⋯O | Aromatic C-H | Carboxyl Oxygen | Weaker interactions that can further stabilize the crystal packing between dimers. nih.gov |

The formation of hydrogen-bonded dimers is the initial and most critical step in the hierarchical self-assembly of this compound. figshare.comed.gov Once formed, these dimeric units, which possess a larger, more rigid, and somewhat rod-like shape, can organize into higher-order structures. ed.gov

These secondary organization strategies are often driven by weaker, non-covalent forces, such as π-π stacking interactions between the extensive aromatic regions of the molecules. nih.gov For instance, research on benzoic acid itself has shown that the hydrogen-bonded dimers can stack into tetramers and other larger aggregates through these aromatic interactions. figshare.com Given the presence of two phenyl rings in this compound, such stacking interactions are expected to play a significant role in its solid-state packing and liquid crystal behavior. This step-wise association—from monomer to dimer to larger assemblies—is a fundamental concept in materials chemistry. ed.gov

The equilibrium between the monomeric and dimeric forms in solution is quantified by the dimerization constant (K_d). While specific K_d values for this compound are not detailed in the available literature, this constant is a crucial parameter in understanding the concentration-dependent behavior of the system.

Host-guest chemistry involves the encapsulation of one molecule (the "guest") within a larger molecule (the "host"). nih.gov This complexation can dramatically alter the guest's properties, such as increasing its solubility in a given solvent, enhancing its stability, and controlling its reactivity. thno.org The hosts are typically macrocyclic compounds with internal cavities, such as cyclodextrins, calixarenes, and pillararenes. nih.gov